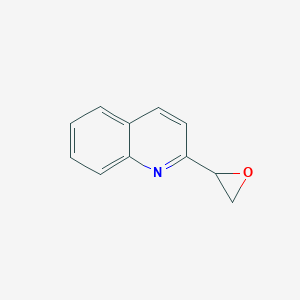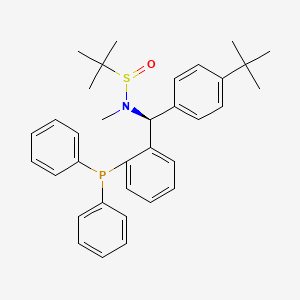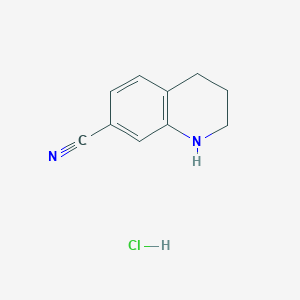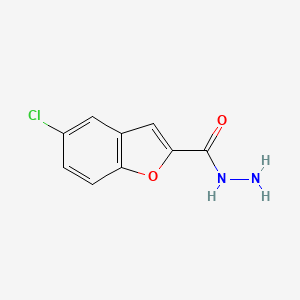
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(fluorosulfonyl)-3-nitrobenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoate derivative.
Reduction: The major product is an aminobenzoate derivative.
Substitution: The major products are substituted benzoate derivatives with the nucleophile replacing the fluorosulfonyl group.
Aplicaciones Científicas De Investigación
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound can be used in chemical biology for the study of enzyme mechanisms and protein labeling.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-(fluorosulfonyl)-3-nitrobenzoate involves its functional groups:
Fluorosulfonyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Nitro Group: Can undergo reduction to form amines, which are important intermediates in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in having a fluorosulfonyl group but differs in the presence of difluoromethyl groups.
Sulfonyl Fluorides: A broader class of compounds that include various derivatives with different substituents.
Uniqueness
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is unique due to the combination of a fluorosulfonyl group and a nitro group on a benzoate ester
Propiedades
Fórmula molecular |
C8H6FNO6S |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
methyl 2-fluorosulfonyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |
Clave InChI |
IVNMYPHEKVZBGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)











![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
